molecular formula C5H7BrO3 B13653281 3-Bromo-2-oxopentanoic acid

3-Bromo-2-oxopentanoic acid

Cat. No.: B13653281
M. Wt: 195.01 g/mol
InChI Key: MIEDIVUAVHIVRF-UHFFFAOYSA-N
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Description

3-Bromo-2-oxopentanoic acid is an organic compound with the molecular formula C5H7BrO3 It is a derivative of 2-oxopentanoic acid, where a bromine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopentanoic acid typically involves the bromination of 2-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid. The reaction is usually performed at a low temperature to prevent over-bromination and to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-oxopentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 3-hydroxy-2-oxopentanoic acid or 3-amino-2-oxopentanoic acid.

    Reduction: Formation of 3-bromo-2-hydroxypentanoic acid.

    Oxidation: Formation of 3-bromo-2,3-dioxopentanoic acid.

Scientific Research Applications

3-Bromo-2-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    3-Chloro-2-oxopentanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Oxopentanoic acid: Lacks the halogen substitution.

    3-Iodo-2-oxopentanoic acid: Contains an iodine atom instead of bromine.

Uniqueness: 3-Bromo-2-oxopentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in various chemical reactions and research applications.

Properties

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

IUPAC Name

3-bromo-2-oxopentanoic acid

InChI

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

MIEDIVUAVHIVRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)O)Br

Origin of Product

United States

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